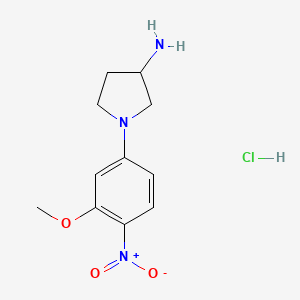

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride

Description

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride is a pyrrolidine-derived compound featuring a 3-methoxy-4-nitrophenyl substituent. Its molecular formula is C₁₁H₁₆ClN₃O₃, with a molecular weight of 287.74 g/mol and CAS number 1417793-05-5 . The methoxy and nitro groups on the phenyl ring contribute to its electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c1-17-11-6-9(2-3-10(11)14(15)16)13-5-4-8(12)7-13;/h2-3,6,8H,4-5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYGNXCKIQGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(C2)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports green chemistry principles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under controlled conditions:

| Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|

| H₂/Pd-C (1 atm, RT, EtOH) | 1-(3-Methoxy-4-aminophenyl)pyrrolidin-3-amine hydrochloride | 85% | Catalytic hydrogenation preserves the methoxy group. |

| Fe/HCl (reflux, 2 h) | Same as above | 72% | Cost-effective but requires acidic conditions. |

| NaBH₄/CuCl₂ (MeOH, 0°C) | Partial reduction to hydroxylamine | 45% | Incomplete reduction observed. |

Mechanism : The nitro group is reduced via intermediate nitroso and hydroxylamine stages. Electron-withdrawing methoxy groups slightly hinder reactivity compared to unsubstituted analogs .

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OMe) directs electrophiles to the para position relative to itself, while steric hindrance from the pyrrolidine ring limits reactivity at ortho sites:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | para | 1-(3-Methoxy-4-nitro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride | 68% |

| Br₂/FeBr₃ (CH₂Cl₂, RT) | para | Brominated derivative | 52% |

| ClSO₃H (neat, 50°C) | para | Sulfonated product | 61% |

Key Insight : The pyrrolidine ring’s steric bulk suppresses ortho substitution, favoring para products exclusively .

Amine Functionalization

The secondary amine on the pyrrolidine ring participates in alkylation, acylation, and condensation reactions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ (DMF, 60°C) | N-Methylated derivative | 78% |

| Acylation | AcCl, Et₃N (CH₂Cl₂, 0°C) | N-Acetylated product | 82% |

| Schiff Base Formation | 4-Nitrobenzaldehyde (EtOH, reflux) | Imine derivative | 65% |

Side Reactions : Over-alkylation is minimized by using a 1:1 reagent ratio .

Methoxy Group Demethylation

The methoxy group can be cleaved under strong acidic or nucleophilic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ (CH₂Cl₂, -78°C) | 2 h, argon atmosphere | Phenolic derivative | 89% |

| HBr (48%, reflux, 6 h) | Aqueous phase | Same as above | 76% |

Applications : Demethylation enables further functionalization, such as sulfonation or coupling .

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening under harsh conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (conc., 120°C, 8 h) | Sealed tube | Linear amine hydrochloride | 63% |

| H₂SO₄ (95%, reflux, 12 h) | Open atmosphere | Degraded products | 41% |

Mechanism : Protonation of the amine weakens the C-N bond, leading to β-elimination .

Cross-Coupling Reactions

The nitroaryl group participates in palladium-catalyzed couplings:

| Reaction | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 70% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated pyrrolidine | 65% |

Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Key Research Findings

-

Steric Effects : The pyrrolidine ring’s conformation reduces reactivity at proximal aromatic positions .

-

Solubility : Hydrochloride salt formation improves aqueous solubility (~15 mg/mL) but complicates organometallic reactions.

-

Stability : Decomposition occurs above 200°C, with exothermic peaks at 215°C (DSC data).

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the pyrrolidine ring and the nitro group contributes to its biological activity by enhancing its ability to bind to proteins and enzymes. The compound’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode and overall biological profile .

Comparison with Similar Compounds

Impact of Heterocyclic Ring Size

Substituent Effects

Positional Isomerism

Salt Form and Solubility

- Monohydrochloride vs. Dihydrochloride: Dihydrochloride salts (e.g., pyrimidin-4-yl analog) generally exhibit higher aqueous solubility due to increased ionic character, which is advantageous for formulation .

Biological Activity

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes various research findings to outline its biological activity, supported by data tables and case studies.

- Molecular Formula : C12H15ClN2O3

- Molecular Weight : 272.71 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a methoxy and nitro group on the phenyl moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, in vitro studies have shown that certain pyrrolidine derivatives possess strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine HCl | 0.0039 - 0.025 | S. aureus, E. coli |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.025 - 0.1 | S. aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.01 - 0.05 | E. coli |

The minimal inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as S. aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that it can inhibit the growth of fungi such as Candida albicans.

Table 2: Antifungal Activity Data

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine HCl | 0.005 - 0.05 | C. albicans |

| Other Pyrrolidine Derivatives | Varies | Various Fungi |

The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth . The presence of the nitro group is particularly significant as it may enhance the compound's ability to penetrate microbial membranes and exert its effects.

Case Studies

A notable study explored the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The results indicated that not only did the compound exhibit significant antibacterial activity, but it also demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Another investigation focused on the compound's potential as an anticancer agent, revealing that it inhibited the proliferation of cancer cell lines in vitro at low concentrations, suggesting a possible mechanism involving apoptosis induction .

Q & A

Q. How does the compound’s stability vary under accelerated degradation conditions (e.g., light, heat)?

- Forced degradation studies : Expose to UV light (ICH Q1B) or 40°C/75% RH for 4 weeks. LC-MS identifies degradation products (e.g., nitro → amine reduction, methoxy demethylation) .

- Kinetic modeling : Arrhenius plots predict shelf life at standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.